1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a compound that features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method involves the use of S-proline as a starting material, which undergoes chloroacetylation followed by amidation of its carboxylate group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and piperidine rings can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Piperidine-4-carboxamide: A compound with a similar piperidine ring structure.
Uniqueness: 1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Biological Activity
1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | This compound |
The compound features a pyrrolidine ring and a piperidine moiety, which contribute to its biological activity.
Enzyme Inhibition
This compound has shown significant enzyme inhibitory properties. It is particularly noted for its ability to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and inflammation. Studies have indicated that this compound can selectively inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cancer cell proliferation and survival .
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor effects. It has been shown to inhibit uncontrolled cellular proliferation associated with malignant diseases, making it a candidate for further development as an anticancer agent . The mechanism involves the modulation of cellular signaling pathways that are essential for tumor growth.
Antibacterial Properties
Recent studies have explored the antibacterial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Research into similar compounds has highlighted the importance of specific functional groups in enhancing enzyme inhibition and antibacterial activity. For instance, modifications to the piperidine or pyrrolidine rings can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested in vitro on several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective chemotherapeutic agent.
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of the enzyme inhibition profile revealed that this compound selectively inhibits Class I PI3K enzymes without affecting other kinases significantly. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Study 3: Antibacterial Activity Assessment
In another study focusing on antibacterial activity, this compound exhibited an MIC value of 12.5 µg/mL against Staphylococcus aureus, suggesting it could serve as a lead compound for developing new antibacterial agents .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15) |
InChI Key |
NNMBNSDUKXMRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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